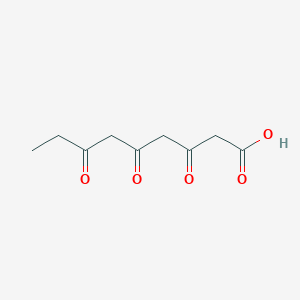

3,5,7-Trioxononanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

61067-59-2 |

|---|---|

Molecular Formula |

C9H12O5 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

3,5,7-trioxononanoic acid |

InChI |

InChI=1S/C9H12O5/c1-2-6(10)3-7(11)4-8(12)5-9(13)14/h2-5H2,1H3,(H,13,14) |

InChI Key |

OJKIUORTIUOJGN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(=O)CC(=O)CC(=O)O |

Origin of Product |

United States |

Synthetic Strategies for 3,5,7 Trioxononanoic Acid and Analogues

De Novo Synthesis of Trioxo-Acids

The direct construction of the trioxo-acid backbone from simpler precursors, known as de novo synthesis, offers a versatile route to these complex molecules. Key to this approach is the formation of the carbon framework and the introduction of the multiple carbonyl functionalities.

Improved Methodologies for 3,5,7-Triketo Acid Synthesis from Triketones

A significant advancement in the synthesis of 3,5,7-triketo acids involves the carboxylation of the corresponding triketones. Research has demonstrated that the conversion of a triketone, such as 2,4,6-heptanetrione, to its corresponding triketo acid, 3,5,7-trioxooctanoic acid, can be achieved through the formation of a trianion followed by quenching with carbon dioxide.

Initial attempts using sodium amide or potassium amide in liquid ammonia (B1221849) for the deprotonation of aliphatic triketones yielded poor results. However, the use of stronger bases has proven more effective. The general strategy involves the generation of a trianion by abstracting protons from the terminal methyl group and the two acidic methylene (B1212753) groups of the triketone. This highly nucleophilic species can then react with an electrophile like CO2 to introduce the carboxylic acid functionality.

Application of Specific Reagents in Trioxo-Acid Formation (e.g., Lithium Diisopropylamide (LDA))

The choice of base is critical for the successful synthesis of 3,5,7-triketo acids from triketones. Lithium diisopropylamide (LDA) has emerged as a particularly effective reagent for this transformation. LDA is a strong, sterically hindered, non-nucleophilic base, which is ideal for promoting deprotonation without competing nucleophilic attack on the carbonyl groups of the triketone.

The procedure typically involves the treatment of the triketone with at least three equivalents of LDA in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and hexane. This generates the trianion in situ. Subsequent carboxylation with a stream of dry carbon dioxide gas, followed by an acidic workup, yields the desired 3,5,7-triketo acid. The use of LDA has been shown to provide superior yields compared to other alkali metal amides for the synthesis of aliphatic triketo acids.

Table 1: Comparison of Bases for Triketo Acid Synthesis

| Base | Efficacy with Aliphatic Triketones | Key Characteristics |

|---|---|---|

| Sodium Amide (NaNH₂) | Poor | Strong base, but can lead to side reactions. |

| Potassium Amide (KNH₂) | Moderate | Stronger base than NaNH₂, but still inconsistent. |

| Lithium Diisopropylamide (LDA) | Good | Strong, non-nucleophilic, sterically hindered base. |

Biomimetic Synthetic Approaches

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. In the context of 3,5,7-trioxononanoic acid analogues, this often involves mimicking the cyclization reactions catalyzed by polyketide synthases (PKSs).

Cyclization of Tricarbonyl Compounds in Natural Product Synthesis

Nature synthesizes a vast array of aromatic and polycyclic compounds through the folding and cyclization of linear poly-β-carbonyl intermediates, which are structurally related to 3,5,7-trioxononanoic acid. These biosynthetic pathways, governed by PKSs, involve a series of Claisen condensations to build a polyketide chain, followed by enzyme-controlled aldol-type cyclizations and subsequent dehydration and/or enolization to form stable aromatic rings.

In a laboratory setting, chemists have been inspired by these processes to develop biomimetic cascade reactions. These reactions can efficiently generate molecular complexity from relatively simple acyclic precursors containing multiple carbonyl groups. For example, the aldol (B89426) condensation is a powerful tool for carbon-carbon bond formation and is central to many biomimetic syntheses of polyketide natural products. By strategically placing carbonyl and acidic methylene groups within a molecule, chemists can trigger intramolecular cyclizations that mimic the transformations seen in biosynthetic pathways. These approaches often lead to the formation of cyclic compounds, such as pyrones or resorcinolic acids, which are common motifs in natural products derived from triketide precursors.

Chemoenzymatic Synthetic Routes for Trioxo-Acid Derivatives

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of biocatalysis. This approach is particularly promising for the synthesis of chiral derivatives of trioxo-acids.

The synthesis of triketide lactones, which are cyclic derivatives of triketo acids, has been a significant focus of chemoenzymatic research. These efforts often leverage the modular nature of polyketide synthases (PKSs). Engineered PKSs or isolated PKS domains can be used to control the stereochemistry of the final product.

A common chemoenzymatic strategy involves the chemical synthesis of a diketide precursor, which is then subjected to enzymatic reduction by a ketoreductase (KR) domain from a PKS. This step introduces a specific stereocenter. The resulting chiral β-hydroxy diketide can then be chemically or enzymatically elongated to a triketide, which can subsequently cyclize to form a stereochemically defined triketide lactone. By selecting KR domains with different stereoselectivities, a library of all possible stereoisomers of a triketide lactone can be generated. This approach highlights the power of combining chemical synthesis for the rapid construction of precursor molecules with the unparalleled stereocontrol offered by enzymes.

Table 2: Key Enzymes in Chemoenzymatic Synthesis of Trioxo-Acid Derivatives

| Enzyme | Function | Application |

|---|---|---|

| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of small carboxylic acid units. | Engineered PKS modules can be used to produce specific triketide backbones. |

| Ketoreductase (KR) | Stereoselectively reduces β-keto groups to β-hydroxy groups. | Introduction of specific stereocenters in the polyketide chain. |

| Thioesterase (TE) | Catalyzes the hydrolysis or cyclization of the polyketide chain from the PKS. | Release and cyclization of the final product, often forming lactones. |

Biological Significance and Mechanistic Roles of Trioxo Acids

Role of Trioxo-Acid Intermediates in Metabolic Pathways (Non-Human Organisms)

Trioxo-acids serve as key precursors and intermediates in a range of biosynthetic pathways, particularly in fungi and lichens. Their unique chemical structure, characterized by multiple keto groups, makes them highly reactive and amenable to the complex cyclization and modification reactions that lead to a diverse array of natural products.

In the realm of fungal biochemistry, trioxo-acids are recognized as important intermediates in the production of a wide variety of secondary metabolites. These compounds are not essential for the primary growth of the fungus but play crucial roles in ecological interactions, defense mechanisms, and pathogenicity. nih.gov

One notable example is the involvement of a trioxo-acid analog, 3,5,7-trioxooctanoic acid, in the biosynthesis of orsellinic acid in the fungus Aspergillus nidulans. researchgate.net Orsellinic acid is a foundational building block for many other complex polyketides. Research exploring the chemistry of 3,5,7-trioxooctanoic acid has demonstrated its conversion to orsellinic acid under specific pH conditions, highlighting its role as a direct precursor. researchgate.netresearchgate.net

Furthermore, there is speculation that 3,5,7-trioxooctanoic acid is a biosynthetic precursor to a class of compounds known as paraphaeoketones, which have been isolated from the fungus Paraphaeosphaeria sp.. acs.org The proposed biosynthetic pathway suggests that this trioxo-acid, likely generated from the polyketide pathway, combines with pyruvic acid and undergoes subsequent decarboxylation. acs.org This underscores the versatility of trioxo-acid intermediates in generating diverse chemical scaffolds.

The following table summarizes the involvement of trioxo-acid intermediates in the biosynthesis of specific fungal secondary metabolites:

| Trioxo-Acid Intermediate | Fungal Species | Resulting Secondary Metabolite |

| 3,5,7-Trioxooctanoic acid | Aspergillus nidulans | Orsellinic acid |

| 3,5,7-Trioxooctanoic acid (speculated) | Paraphaeosphaeria sp. | Paraphaeoketones |

Lichens, symbiotic organisms composed of a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont), are prolific producers of unique secondary metabolites, many of which are polyketides. nih.gov While the direct involvement of 3,5,7-trioxononanoic acid in lichen metabolism is not yet definitively established, the presence and activity of polyketide synthases (PKSs) in lichen mycobionts strongly suggest a role for poly-β-keto intermediates, including trioxo-acids. nih.govnih.gov

Type I and Type III PKSs have been identified in lichen-forming fungi, and these enzymes are known to catalyze the formation of linear polyketide chains that can undergo various cyclization reactions. nih.gov Given the structural similarities between lichen polyketides and fungal polyketides derived from trioxo-acid precursors, it is plausible that similar intermediates are involved in their biosynthesis. The function of many of these PKS genes in lichens, however, remains to be fully elucidated. nih.gov

The biosynthesis of polyketides and fatty acids share fundamental biochemical principles, both involving the sequential condensation of small carboxylic acid units. libretexts.orgagrilife.org Fatty acid synthesis proceeds through a series of reactions that include condensation, reduction, dehydration, and another reduction, ultimately leading to a saturated fatty acid chain. In contrast, polyketide synthesis often involves incomplete reduction, which leaves keto and hydroxyl groups in the final structure.

The presence of multiple keto groups in 3,5,7-trioxononanoic acid is a hallmark of a polyketide intermediate where the reductive steps of fatty acid synthesis have been omitted. This structural relationship suggests a divergent evolutionary path from a common ancestral pathway. While 3,5,7-trioxononanoic acid itself is not a direct intermediate in the primary fatty acid synthesis pathway that produces saturated fats, the keto-acid intermediates that are formed and subsequently reduced in fatty acid synthesis share a structural kinship. libretexts.org This connection highlights the metabolic plasticity within organisms to produce a vast array of compounds from similar starting materials.

Enzymatic Processing of Trioxo-Acid Intermediates

The transformation of linear trioxo-acid intermediates into complex cyclic and aromatic structures is orchestrated by a suite of highly specific enzymes. These biocatalysts control the folding of the polyketide chain and catalyze the precise bond formations necessary to generate the final natural product.

A critical aspect of polyketide biosynthesis is that the growing chain, including trioxo-acid intermediates, is typically attached to the enzyme complex as a thioester, often to a coenzyme A or an acyl carrier protein (ACP) moiety. nih.govnih.gov This thioester linkage activates the molecule for subsequent reactions.

Research into the mechanism of ring formation in polyketide synthases suggests that cyclization is an enzymatic process that occurs directly on the thioester intermediate, rather than on a free carboxylic acid. scholaris.ca Studies using synthetic triketo acids, such as 3,5,7-trioxoeicosanoic acid, have shown that these free acids are not converted into cyclized products by the enzymes under investigation. scholaris.ca This indicates that the enzyme-bound thioester is the true substrate for the cyclization reaction. The enzyme, therefore, not only constructs the linear polyketide chain but also dictates its cyclization pattern.

The following table outlines the proposed state of the substrate during enzymatic cyclization:

| Substrate State | Enzymatic Processing | Outcome |

| Free Trioxo-Acid | Not a substrate for cyclization enzymes | No cyclized product |

| Trioxo-Acid Thioester | Substrate for cyclization enzymes | Formation of cyclic polyketide |

The enzymes responsible for processing trioxo-acid substrates are typically domains within large, multifunctional polyketide synthase (PKS) enzymes or are separate, associated enzymes. While the specific enzymes that act on 3,5,7-trioxononanoic acid have not been fully characterized in all organisms, the activities of homologous enzymes provide significant insight.

In fungi, Type III PKSs are known to catalyze the formation of aromatic rings from linear polyketide precursors. scholaris.ca These enzymes control both the chain length and the cyclization regioselectivity. For instance, the conversion of the 3,5,7-trioxooctanoic acid intermediate to orsellinic acid is an enzymatically controlled process within the PKS. researchgate.net

The broader enzymatic machinery involved in secondary metabolism includes a diverse array of catalytically active proteins. Fungi, for example, possess a wide range of enzymes capable of degrading complex substrates and modifying a variety of chemical structures. mdpi.comresearchgate.netmdpi.com This enzymatic repertoire includes oxidoreductases, hydrolases, and lyases that could potentially act on trioxo-acid substrates to further diversify the resulting secondary metabolites. The study of these enzyme-substrate interactions is an active area of research, with the potential to uncover novel biocatalytic tools for synthetic biology. nih.gov

Analytical Methodologies for Characterization of Trioxo Acids and Metabolites

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of trioxo-acids. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the atomic connectivity and mass of the target analyte.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules, including oxocarboxylic acids. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the elucidation of the molecular structure of compounds like 3,5,7-trioxononanoic acid.

For 3,5,7-trioxononanoic acid, ¹H NMR and ¹³C NMR spectroscopy would be the primary techniques used. The ¹H NMR spectrum would be expected to show distinct signals for the different types of protons present in the molecule. The methylene (B1212753) protons adjacent to the carbonyl groups would exhibit characteristic chemical shifts, influenced by the electron-withdrawing nature of the oxygen atoms. Similarly, the terminal methyl protons and the protons of the methylene group adjacent to the carboxylic acid would have unique resonances.

¹³C NMR spectroscopy would provide complementary information, with separate signals for each carbon atom in the molecule. nih.gov The carbon atoms of the three carbonyl groups and the carboxylic acid group would appear at the downfield end of the spectrum due to their significant deshielding. The chemical shifts of the methylene and methyl carbons would provide further confirmation of the carbon skeleton. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to establish the connectivity between protons and carbons, respectively, thus confirming the complete structure of 3,5,7-trioxononanoic acid.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,5,7-Trioxononanoic acid (Note: These are predicted values and may vary based on solvent and other experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (COOH) | 10-12 | 170-180 |

| C2 (CH₂) | 2.5-2.8 | 40-50 |

| C3 (C=O) | - | 200-210 |

| C4 (CH₂) | 2.8-3.1 | 45-55 |

| C5 (C=O) | - | 200-210 |

| C6 (CH₂) | 2.8-3.1 | 45-55 |

| C7 (C=O) | - | 200-210 |

| C8 (CH₂) | 2.2-2.5 | 30-40 |

| C9 (CH₃) | 0.9-1.2 | 10-20 |

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For 3,5,7-trioxononanoic acid, MS would be crucial for confirming its molecular formula and for studying its fragmentation patterns, which can aid in structural elucidation.

In a typical electron ionization (EI) mass spectrum, 3,5,7-trioxononanoic acid would be expected to produce a molecular ion peak corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of small neutral molecules such as water, carbon monoxide, and carbon dioxide. Cleavage of the carbon-carbon bonds adjacent to the carbonyl groups is also a probable fragmentation pathway, leading to the formation of characteristic fragment ions. The analysis of these fragmentation patterns can provide valuable insights into the arrangement of the functional groups within the molecule. aip.org

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to deduce the elemental composition with high accuracy. This information is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas.

Table 2: Predicted Mass Spectrometry Fragmentation of 3,5,7-Trioxononanoic acid (Note: These are hypothetical m/z values for the most probable fragments.)

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [M]+• | 202 | - |

| [M-H₂O]+• | 184 | H₂O |

| [M-CO]+• | 174 | CO |

| [M-COOH]+ | 157 | COOH |

| [M-C₂H₅]+ | 173 | C₂H₅ |

| [C₄H₅O₃]+ | 101 | C₅H₇O |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation of complex mixtures, allowing for the isolation and quantification of individual components. For the analysis of trioxo-acids and their metabolites, liquid chromatography and gas chromatography, often coupled with mass spectrometry, are the methods of choice.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. jst.go.jp This technique is particularly well-suited for the analysis of polar and thermally labile compounds like 3,5,7-trioxononanoic acid, which are not readily amenable to gas chromatography.

For the analysis of keto acids, reversed-phase liquid chromatography is commonly employed, using a C18 or C8 column to separate the analytes based on their hydrophobicity. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with the addition of a small amount of an acid, like formic acid, to improve peak shape and ionization efficiency.

Electrospray ionization (ESI) is the most common ionization technique used in LC-MS for the analysis of polar compounds. In the case of 3,5,7-trioxononanoic acid, ESI in negative ion mode would be expected to produce a prominent deprotonated molecular ion [M-H]⁻. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and for quantitative analysis using techniques like multiple reaction monitoring (MRM), which offers high selectivity and sensitivity. researchgate.net For enhanced sensitivity and specificity in complex biological matrices, derivatization of the keto groups can be performed prior to LC-MS analysis. nih.gov

Table 3: Typical LC-MS Parameters for the Analysis of Keto Acids

| Parameter | Condition |

| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution from low to high organic content |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MS Detection | Full Scan and Tandem MS (e.g., MRM) |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. However, due to the polar nature and low volatility of carboxylic acids and poly-keto compounds like 3,5,7-trioxononanoic acid, direct analysis by GC-MS is challenging. chromforum.org Therefore, a derivatization step is typically required to convert these analytes into more volatile and thermally stable derivatives.

Common derivatization methods for carboxylic acids include esterification and silylation. nih.gov Esterification, for example with BF₃/butanol, converts the carboxylic acid group into its corresponding ester. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the acidic proton of the carboxylic acid and any enolizable keto groups into trimethylsilyl (B98337) (TMS) ethers and esters. researchgate.net These derivatization procedures increase the volatility of the analyte, allowing for its successful separation on a GC column.

Table 4: Comparison of Derivatization Methods for GC-MS Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Advantages | Disadvantages |

| Esterification | BF₃/Butanol, Methanol/HCl | Forms stable esters, good for quantification. | Can be harsh, may not derivatize all functional groups. |

| Silylation | BSTFA, TMSDMC | Reacts with multiple functional groups, provides good volatility. | Derivatives can be sensitive to moisture. researchgate.net |

Advanced Theoretical and Computational Studies on 3,5,7 Trioxononanoic Acid

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic structure, reactivity, and stability of molecules. nih.gov For 3,5,7-Trioxononanoic acid, these calculations can provide a detailed understanding of its chemical properties.

The reactivity of 3,5,7-Trioxononanoic acid is largely governed by the presence of its β-dicarbonyl systems. The hydrogens on the carbons alpha to two carbonyl groups (C4 and C6) are significantly more acidic than typical alpha-hydrogens, a feature that can be quantified through pKa calculations. pressbooks.pubpearson.com This increased acidity makes these positions susceptible to deprotonation, forming stabilized enolates that can act as potent nucleophiles in various reactions. libretexts.org

Key reactivity descriptors that can be derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. Furthermore, the distribution of the molecular electrostatic potential (MEP) can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its interaction with other chemical species. nih.gov

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for 3,5,7-Trioxononanoic Acid (Note: This data is illustrative and based on theoretical principles, as specific computational results for this molecule are not readily available in the literature.)

| Parameter | Calculated Value | Implication for Reactivity and Stability |

| EHOMO | -6.5 eV | Indicates the energy of the highest energy electrons available for donation (nucleophilicity). |

| ELUMO | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A moderate gap suggests a balance between stability and reactivity. |

| Calculated pKa (C4-H) | ~9.5 | Highly acidic proton, indicating a primary site for deprotonation and subsequent reactions. |

| Calculated pKa (C6-H) | ~10.0 | Acidic proton, also a likely site for nucleophilic attack. |

| Mulliken Atomic Charge on C5 | +0.45 | Indicates an electrophilic carbon center susceptible to nucleophilic attack. |

Molecular Docking and Dynamics Simulations of Trioxo-Acid Enzyme Interactions

As a polyketide, 3,5,7-Trioxononanoic acid is likely synthesized and metabolized by enzymes such as polyketide synthases (PKSs). acs.orgnih.gov Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction of a ligand (in this case, 3,5,7-Trioxononanoic acid) with the active site of a target enzyme. rsc.orgtandfonline.com

Molecular docking predicts the preferred binding orientation of the trioxo-acid within the enzyme's active site and estimates the binding affinity. nih.gov This is crucial for understanding how the enzyme recognizes and positions the substrate for a chemical reaction. The binding is typically mediated by a network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. nih.govacs.org MD simulations provide insights into the conformational changes that may occur upon substrate binding and the stability of the interactions within the active site. These simulations can reveal the roles of specific amino acid residues in catalysis and substrate specificity. nih.govnih.govacs.org For instance, simulations could model how a ketoreductase domain of a PKS might stereospecifically reduce one of the ketone groups of 3,5,7-Trioxononanoic acid. nih.govnih.govacs.org

Table 2: Hypothetical Molecular Docking Results of 3,5,7-Trioxononanoic Acid with a Polyketide Synthase Domain (Note: This data is illustrative and based on theoretical principles, as specific computational results for this molecule are not readily available in the literature.)

| Enzyme Domain | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Ketosynthase (KS) | -7.8 | Cys198, His345, Asn376 | Covalent (transient), Hydrogen Bonding |

| Ketoreductase (KR) | -6.5 | Tyr145, Ser141, Asn112 | Hydrogen Bonding, Hydrophobic |

| Acyl Carrier Protein (ACP) | - | - | Covalent attachment via phosphopantetheine arm |

Prediction of Novel Cyclization Products and Pathways

Polyketides are well-known for their propensity to undergo intramolecular cyclization reactions to form a diverse array of cyclic natural products. rsc.org Theoretical studies can be employed to predict the likely cyclization products of 3,5,7-Trioxononanoic acid and the pathways leading to their formation.

The multiple carbonyl groups and acidic alpha-hydrogens in 3,5,7-Trioxononanoic acid provide several possibilities for intramolecular aldol (B89426) or Claisen-type condensations. pressbooks.pubyoutube.com Computational methods can be used to calculate the activation energies for different potential cyclization pathways, thereby identifying the most kinetically and thermodynamically favorable products.

Furthermore, recent advancements in computational biology have led to the development of machine learning algorithms and specialized software that can predict the cyclization patterns of polyketides based on the genetic sequence of the responsible PKS enzymes. nih.govplos.org By analyzing the domain architecture of a hypothetical PKS that could produce 3,5,7-Trioxononanoic acid, it may be possible to predict the structure of the final, cyclized natural product.

Table 3: Predicted Potential Cyclization Products of 3,5,7-Trioxononanoic Acid (Note: This data is illustrative and based on theoretical principles, as specific computational results for this molecule are not readily available in the literature.)

| Proposed Product | Cyclization Type | Ring Size | Thermodynamic Stability (Relative Energy) |

| Tetrahydropyran-dione derivative | Intramolecular Aldol | 6-membered | -15.2 kcal/mol |

| Cyclopentenone derivative | Intramolecular Aldol | 5-membered | -12.5 kcal/mol |

| Aromatic phenol (B47542) derivative | Enolization and Tautomerization | 6-membered (aromatic) | -25.8 kcal/mol |

Q & A

Basic Research Questions

Q. What validated methods are recommended for synthesizing 3,5,7-Trioxononanoic acid, and how can purity be confirmed?

- Methodological Answer : Synthesis protocols for structurally related compounds often involve multi-step oxidation reactions or esterification pathways. For example, patents for similar acids (e.g., isononanoic acid derivatives) highlight catalytic oxidation of aldehyde precursors or controlled hydrolysis of esters . To validate purity, employ high-performance liquid chromatography (HPLC) with UV detection, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) for molecular weight verification. Cross-reference chromatographic peaks with known standards and calculate purity using integrated peak areas .

Q. How should researchers conduct structural characterization of 3,5,7-Trioxononanoic acid using crystallographic data?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystal preparation: Optimize solvent systems (e.g., ethanol/water mixtures) for slow evaporation.

- Data collection: Use Mo Kα radiation (λ = 0.71073 Å) with a Bruker APEX-II diffractometer, ensuring θmax > 25° for completeness .

- Refinement: Apply SHELX software to refine atomic coordinates, bond lengths, and angles. For 3,5,7-Trioxononanoic acid analogs, typical ketone bond lengths are ~1.23 Å, while methoxy groups range from 1.41–1.43 Å . Validate results against crystallographic databases (e.g., Cambridge Structural Database).

Q. What safety protocols are critical when handling 3,5,7-Trioxononanoic acid in the laboratory?

- Methodological Answer :

- Storage : Keep in a well-ventilated, locked cabinet away from ignition sources. Use airtight containers to prevent oxidation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps.

- Emergency response : For skin contact, wash immediately with water for 15 minutes; consult a poison center (P312/P313 protocols) .

Advanced Research Questions

Q. How can experimental designs investigate the pH-dependent reactivity of 3,5,7-Trioxononanoic acid, and what statistical frameworks are suitable?

- Methodological Answer :

- Design : Use a factorial design with pH (3–11) and temperature (25–60°C) as independent variables. Measure reaction kinetics via UV-Vis spectroscopy or titration.

- Statistical analysis : Apply two-way ANOVA to assess interaction effects between variables. Ensure normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test). Post-hoc Tukey tests can identify significant differences between groups .

- Data interpretation : Correlate rate constants (k) with pH using Arrhenius plots. Note deviations from linearity, which may indicate mechanistic shifts (e.g., protonation changes).

Q. What strategies resolve contradictions between experimental data and literature on 3,5,7-Trioxononanoic acid’s bioactivity?

- Methodological Answer :

- Triangulation : Combine assays (e.g., in vitro enzyme inhibition, cytotoxicity screens) to cross-validate bioactivity. Compare results with structurally similar flavonoids, noting substituent effects on potency .

- Meta-analysis : Systematically review literature for methodological inconsistencies (e.g., solvent polarity, cell lines). Replicate key studies under standardized conditions.

- Advanced analytics : Use multivariate regression to identify confounding variables (e.g., impurities, stereochemistry) that may explain discrepancies .

Q. How do bond length discrepancies in crystallographic data impact electronic structure interpretations of 3,5,7-Trioxononanoic acid?

- Methodological Answer :

- Comparative analysis : Measure bond lengths (e.g., C=O, C-O) via SC-XRD and compare with computational models (DFT or Hartree-Fock). For example, ketone bonds in analogs like 3,4,5-trimethoxyphenylacetic acid show lengths of 1.227 Å, suggesting resonance stabilization .

- Electronic implications : Shorter C=O bonds indicate higher double-bond character, reducing electrophilicity. Use Natural Bond Orbital (NBO) analysis to quantify charge distribution and predict reactivity toward nucleophiles.

- Validation : Overlay experimental and theoretical electrostatic potential maps to identify regions of electron density mismatch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.